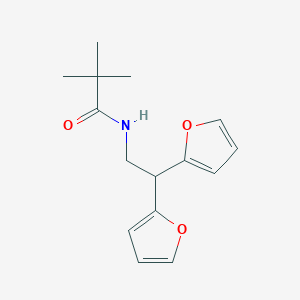

N-(2,2-di(furan-2-yl)ethyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,2-di(furan-2-yl)ethyl)pivalamide is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.321. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Binding Affinity and Structural Insights

Research indicates that furan derivatives, such as 2,5-bis(4-guanylphenyl)furan (an analogue of berenil), exhibit significant DNA-binding affinities. These compounds are observed to make direct hydrogen bond interactions with DNA, enhancing their interaction energy with the DNA structure due to their isohelical fit within the minor groove. This property suggests potential applications in the development of drugs targeting specific DNA sequences for therapeutic interventions (Laughton et al., 1995).

Nuclear Fuel Cycle Applications

Successive alkylation of N,N-dialkyl amides, including pivalamide derivatives, has been shown to affect the extraction behavior of uranium and thorium ions significantly. These studies provide a foundation for designing novel extractants that could be utilized in the nuclear fuel cycle, highlighting the importance of structural modifications in optimizing extraction processes (Verma et al., 2014).

Synthetic Methodologies and Chemical Reactivity

Furan derivatives are central to various synthetic methodologies, with research detailing the lithiation of N-[2-(4-methoxyphenyl)ethyl]pivalamide leading to high yields of products. Such studies elucidate the reactivity of furan compounds, offering insights into their applications in organic synthesis and the development of novel chemical entities (Smith et al., 2012).

Antimicrobial Activities

Furan-carboxamide derivatives have been identified as potent inhibitors against clinically isolated drug-resistant bacteria, indicating their potential as novel antimicrobial agents. These findings are crucial for the development of new treatments against resistant bacterial strains, demonstrating the therapeutic applications of furan derivatives in combating infections (Siddiqa et al., 2022).

Sustainable Material Development

Research into furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides highlights the potential of furan derivatives in creating sustainable materials. Such polyamides can serve as alternatives to conventional plastics, contributing to the development of environmentally friendly materials with commercial applications (Jiang et al., 2015).

Safety and Hazards

The safety and hazards associated with “N-(2,2-di(furan-2-yl)ethyl)pivalamide” are not explicitly mentioned in the available literature. It is intended for research use only and not for human or veterinary use.

Future Directions

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)14(17)16-10-11(12-6-4-8-18-12)13-7-5-9-19-13/h4-9,11H,10H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUUTACRHXELAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=CO1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-5-cyclobutyl-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2726806.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2726808.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2726809.png)

![5-[1-(2-Chloro-5-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2726810.png)

![N-[Cyano-(3,5-dichlorophenyl)methyl]-3-methyloxolane-2-carboxamide](/img/structure/B2726813.png)

![1-benzyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2726815.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-[4-(3-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2726823.png)

![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,4-diazepane](/img/structure/B2726825.png)